Product packaging for 1-[4-(Methoxycarbonyl)phenyl]urea(Cat. No.:CAS No. 30932-68-4)

1-[4-(Methoxycarbonyl)phenyl]urea

Cat. No.: B13981686
CAS No.: 30932-68-4
M. Wt: 194.19 g/mol
InChI Key: KGMJUOYXNFIYEO-UHFFFAOYSA-N
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Description

1-[4-(Methoxycarbonyl)phenyl]urea is a chemical compound of interest in medicinal and organic chemistry research. It features both a urea moiety and a para-substituted methyl ester, making it a versatile building block or intermediate for the synthesis of more complex molecules. Urea derivatives are widely investigated for their diverse biological activities. Specifically, compounds with similar structures have been studied for their potential as antimicrobial agents . Furthermore, the methoxycarbonylphenyl group is a common structural element in various pharmacologically active compounds and materials chemistry, such as in the synthesis of functionalized porphyrins . The primary research value of this compound lies in its use as a precursor or synthon. Researchers can utilize the reactive urea group and the hydrolyzable ester function to create libraries of derivatives, such as thioureas or amides, for screening in drug discovery programs or for the development of new materials. Its mechanism of action is not defined, as it is predominantly a research tool; any biological activity would be highly dependent on the final synthesized compound and the specific research context. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B13981686 1-[4-(Methoxycarbonyl)phenyl]urea CAS No. 30932-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30932-68-4

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 4-(carbamoylamino)benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-8(12)6-2-4-7(5-3-6)11-9(10)13/h2-5H,1H3,(H3,10,11,13)

InChI Key

KGMJUOYXNFIYEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

Advanced Spectroscopic Characterization of 1 4 Methoxycarbonyl Phenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. Through the application of various NMR techniques, the precise arrangement of atoms and their connectivity within 1-[4-(Methoxycarbonyl)phenyl]urea can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns

Proton NMR (¹H NMR) provides critical information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons present.

The aromatic protons on the phenyl ring typically appear as a set of doublets due to ortho- and meta-coupling. The protons on the urea (B33335) moiety (-NH-CO-NH₂) exhibit characteristic chemical shifts, which can be influenced by hydrogen bonding and the solvent used. The methyl protons of the methoxycarbonyl group (-COOCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic (ortho to -NH)~7.5Doublet~8.5
Aromatic (ortho to -COOCH₃)~7.9Doublet~8.5
Urea (-NH-)Variable (broad singlet)Singlet-
Urea (-NH₂)Variable (broad singlet)Singlet-
Methoxy (B1213986) (-OCH₃)~3.8Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the urea and ester groups are characteristically found in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The methyl carbon of the methoxy group appears at the most upfield position.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions)

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (Urea, C=O)~155
Carbonyl (Ester, C=O)~166
Aromatic (C-NH)~143
Aromatic (C-COOCH₃)~125
Aromatic (CH, ortho to -NH)~118
Aromatic (CH, ortho to -COOCH₃)~131
Methoxy (-OCH₃)~52

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR experiments are invaluable for unambiguously establishing the connectivity between atoms. researchgate.netscience.govuvic.cayoutube.com

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between adjacent aromatic protons, showing cross-peaks between the signals of ortho-coupled protons on the phenyl ring. researchgate.netuvic.cayoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. science.govuvic.cayoutube.com This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methoxy carbon.

Solid-State NMR for Anisotropic Interactions (e.g., CSA Tensors)

While solution-state NMR provides averaged information due to rapid molecular tumbling, solid-state NMR (ssNMR) offers insights into the anisotropic interactions in the solid phase, such as Chemical Shift Anisotropy (CSA). For this compound, ssNMR could be used to study the orientation and electronic environment of the carbonyl and aromatic carbons in the crystal lattice. The principal values of the CSA tensor for the carbonyl carbons, for example, can provide detailed information about the local electronic structure and intermolecular interactions, such as hydrogen bonding involving the urea and ester groups. escholarship.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its specific functional groups.

Key vibrational modes include the N-H stretching of the urea group, which typically appears as a broad band or multiple bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibrations of both the urea and the ester carbonyl groups are expected to be strong and appear in the range of 1650-1750 cm⁻¹. The C-N stretching of the urea and the C-O stretching of the ester will also produce characteristic bands. Aromatic C-H and C=C stretching vibrations will be observed in their respective typical regions.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Urea (-NH₂)N-H Stretch3400 - 3200
Urea (-NH-)N-H Stretch3300 - 3100
Ester (C=O)C=O Stretch~1720
Urea (C=O)C=O Stretch~1660
Aromatic RingC=C Stretch1600 - 1450
Ester (C-O)C-O Stretch1300 - 1100
Urea (C-N)C-N Stretch1400 - 1200

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample. researchgate.netnih.goviosrjournals.orghaverford.edu

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to observe the vibrational modes of a molecule. The Raman spectrum of this compound is characterized by a series of distinct bands that correspond to specific molecular vibrations within its functional groups: the p-disubstituted benzene (B151609) ring, the urea moiety, and the methyl ester group. Analysis of a similar compound, the phenylurea herbicide chlorbromuron, has been conducted using FT-Raman spectroscopy, providing a basis for vibrational assignments. nih.gov

The spectrum is expected to be dominated by several key vibrations. The urea group gives rise to characteristic bands, including the C=O stretching vibration (Amide I band), N-H in-plane bending, and C-N stretching modes. The Raman spectrum of solid urea shows prominent peaks for C-N stretching and CO deformation. whiterose.ac.uk The p-disubstituted aromatic ring produces signals corresponding to ring stretching and C-H in-plane and out-of-plane bending. The methyl ester functional group contributes with its own C=O and C-O stretching vibrations, as well as vibrations from the methyl group.

A predictive assignment of the major Raman bands for this compound is presented below.

Table 1: Predicted Raman Vibrational Modes for this compound

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
3400-3200N-H StretchingUrea
3100-3000Aromatic C-H StretchingPhenyl Ring
3000-2850C-H StretchingMethyl Ester
1730-1715C=O StretchingMethyl Ester
1680-1660C=O Stretching (Amide I)Urea
1620-1580C=C Stretching / N-H BendingPhenyl Ring / Urea
1470-1450C-N StretchingUrea
1300-1200C-O StretchingMethyl Ester
1180-1160C-H In-plane BendingPhenyl Ring
1020-1000Symmetric C-N StretchingUrea
850-800C-H Out-of-plane Bending (p-sub)Phenyl Ring
600-500CO DeformationUrea

Normal Coordinate Analysis (NCA) of Vibrational Spectra

To definitively assign the vibrational frequencies observed in Raman and infrared spectra, a Normal Coordinate Analysis (NCA) is employed. nih.gov This computational method provides a detailed description of the molecular vibrations by correlating the experimental frequencies with calculated vibrational modes. scirp.org The analysis is typically performed using quantum chemical methods like Density Functional Theory (DFT). nih.govresearchgate.net

The process involves first optimizing the molecular geometry of this compound and then calculating its harmonic vibrational frequencies. These theoretical frequencies are often scaled to better match the experimental data. The core of NCA is the calculation of the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a specific normal mode of vibration. nih.govscirp.org For a complex molecule like this, many observed bands are not pure vibrations but result from the coupling of several motions. For example, NCA can reveal the extent to which the urea C-N stretching mode mixes with N-H bending or phenyl ring vibrations. This allows for a precise and unambiguous assignment of every band in the vibrational spectrum.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. The chemical formula is C₉H₁₀N₂O₃. Based on this, the theoretical exact masses of the neutral molecule and its common adducts can be calculated.

Table 2: Theoretical Exact Masses for this compound

SpeciesFormulaTheoretical m/z
[M]C₉H₁₀N₂O₃194.0691
[M+H]⁺C₉H₁₁N₂O₃⁺195.0764
[M+Na]⁺C₉H₁₀N₂O₃Na⁺217.0584
[M-H]⁻C₉H₉N₂O₃⁻193.0619

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. The fragmentation of this compound is dictated by its functional groups.

Common fragmentation pathways for phenylurea compounds involve cleavage at the urea linkage. massbank.jp The structure is expected to undergo several key fragmentations:

Loss of methoxy radical: Cleavage of the O-CH₃ bond in the ester group, leading to the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO), is a common pathway for methyl esters.

Cleavage of the urea bridge: The C-N bonds of the urea moiety are susceptible to cleavage. This can result in the formation of a 4-(methoxycarbonyl)phenyl isocyanate ion or a 4-(methoxycarbonyl)aniline-derived cation.

Ester group fragmentation: Loss of the entire methoxycarbonyl group (•COOCH₃) or a neutral methanol (B129727) molecule (CH₃OH) via rearrangement can also occur.

Table 3: Predicted Mass Fragments of this compound

Predicted m/zProposed Fragment Ion Structure/Loss
194[C₉H₁₀N₂O₃]⁺ (Molecular Ion)
163[M - OCH₃]⁺
151[M - HNCO]⁺ (from aniline (B41778) fragment)
135[M - NH₂CONH]⁺ or [M - COOCH₃]⁺
120[H₂N-C₆H₄-CO]⁺
92[H₂N-C₆H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is determined by the chromophores present in its structure: the substituted benzene ring and the carbonyl (C=O) groups of the urea and ester functions.

The molecule is expected to exhibit two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-intensity absorptions associated with the conjugated π-electron system of the benzene ring. The conjugation with both the urea nitrogen and the ester carbonyl group is expected to shift these absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n → π* (n to pi-star) transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are associated with the C=O groups in both the urea and ester moieties.

Table 4: Predicted Electronic Transitions for this compound

Transition TypeChromophorePredicted λₘₐₓ Region (nm)
π → πPhenyl Ring / Conjugated System200 - 280
n → πCarbonyl (Ester)270 - 300
n → π*Carbonyl (Urea)260 - 290

Crystallographic and Conformational Analysis of 1 4 Methoxycarbonyl Phenyl Urea

Single Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for 1-[4-(Methoxycarbonyl)phenyl]urea is not publicly available, a wealth of information from similar urea (B33335) derivatives allows for a detailed and scientifically grounded discussion of its expected structural characteristics.

Determination of Molecular Geometry and Bond Parameters

The molecular geometry and bond parameters of this compound can be inferred from crystallographic data of analogous phenylurea compounds. The central urea moiety is characterized by a planar or near-planar arrangement of atoms due to the delocalization of electrons across the C=O and C-N bonds. This resonance effect imparts a partial double-bond character to the C-N bonds, making them shorter than a typical C-N single bond. youtube.com

Key bond lengths and angles within the molecule are expected to be consistent with those observed in other urea derivatives. For instance, the C=O bond length is typically around 1.25 Å. The C-N bond lengths within the urea group are generally in the range of 1.33-1.35 Å. The N-C(phenyl) bond length is expected to be slightly longer, around 1.40 Å. Bond angles around the central carbonyl carbon are anticipated to be approximately 120°, consistent with sp² hybridization. edubull.com The H-N-H bond angle in the terminal amino group is predicted to be between 109.5° and 120°, influenced by the degree of resonance and the electronic environment. youtube.com

Table 1: Typical Bond Lengths in Phenylurea Derivatives

BondTypical Length (Å)
C=O~1.25
C-N (urea)~1.33 - 1.35
N-C(phenyl)~1.40
C-C (phenyl)~1.39
C-O (ester)~1.36
C=O (ester)~1.23
O-CH₃~1.43

Table 2: Typical Bond Angles in Phenylurea Derivatives

AngleTypical Value (°)
N-C-O (urea)~120
N-C-N (urea)~120
C-N-C (phenyl)~125
C-N-H~118 - 120
H-N-H~109.5 - 120
C-C-C (phenyl)~120

Conformational Analysis of the Urea and Phenyl Moieties

The conformation of this compound is largely defined by the rotational barriers around the C-N bonds. Computational studies on phenylurea reveal that the lowest energy conformation is typically a trans isomer in a syn geometry. nih.gov This means the phenyl group is positioned on the opposite side of the carbonyl group relative to the other nitrogen substituent, and the N-H bond of the phenyl-substituted nitrogen is oriented towards the carbonyl oxygen.

The planarity of the urea group is a dominant feature, while the phenyl ring can exhibit some degree of torsion relative to the urea plane. This dihedral angle is influenced by steric hindrance and crystal packing forces. For phenylurea itself, this twist is relatively small, but substituents on the phenyl ring can lead to larger deviations from coplanarity. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The urea group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This leads to the formation of robust and predictable hydrogen-bonding motifs.

A common motif in urea derivatives is the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds, creating an eight-membered ring. nih.gov These dimers can then be further linked into tapes or layers. The terminal NH₂ group can also participate in hydrogen bonding, linking these primary motifs into a three-dimensional network.

Table 3: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-H (urea)C=O (urea)2.8 - 3.0
Hydrogen BondN-H (urea)C=O (ester)2.8 - 3.1
π-π StackingPhenyl RingPhenyl Ring3.4 - 3.8

Polymorphism and Solid-State Structure Elucidation

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in urea derivatives. researchgate.netresearchgate.net Different polymorphs arise from variations in the intermolecular interactions and packing arrangements, which can lead to different physicochemical properties.

While there are no specific reports on the polymorphism of this compound, it is plausible that this compound could exhibit polymorphism. The presence of multiple hydrogen bond donors and acceptors, along with the potential for different conformations, increases the likelihood of forming multiple stable crystal structures. The discovery and characterization of potential polymorphs would require systematic screening using techniques such as solvent-based crystallization under various conditions and solid-state mechanochemistry. researchgate.net Elucidation of these polymorphic structures would rely on powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction. researchgate.net

Conformational Isomerism and Energy Landscapes

The conformational flexibility of this compound primarily revolves around rotation about the N-C(phenyl) and C(urea)-N bonds. Potential energy surfaces (PES) calculated for phenylurea show that rotation about the C(sp²)-N bond is more hindered than rotation about the N-C(aryl) bond. nih.gov

The energy landscape of this compound would be influenced by the interplay between the electronic effects of the methoxycarbonyl group and the steric interactions. The presence of the ester group in the para position is not expected to introduce significant steric hindrance to the rotation around the N-C(phenyl) bond. However, it can influence the electronic distribution in the phenyl ring, which may have a subtle effect on the rotational barriers. The lowest energy conformers are expected to be those that maximize hydrogen bonding and minimize steric repulsion, consistent with the conformations observed in the crystal structures of similar compounds.

Computational and Theoretical Chemistry Studies of 1 4 Methoxycarbonyl Phenyl Urea

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the computational analysis of 1-[4-(Methoxycarbonyl)phenyl]urea, offering a robust framework for understanding its fundamental characteristics.

Geometry Optimization and Electronic Structure Determination

Theoretical studies have focused on determining the most stable three-dimensional arrangement of atoms in this compound through geometry optimization. These calculations, often performed using the B3LYP functional with a suitable basis set like 6-31G(d,p), help in understanding the molecule's shape and bond parameters. researchgate.net The process involves finding the minimum energy conformation on the potential energy surface.

The electronic structure, which dictates the chemical behavior of the molecule, is also a key area of investigation. Analysis of the electronic properties provides insights into the distribution of electrons within the molecule, influencing its reactivity and intermolecular interactions.

Calculation of Vibrational Frequencies and Spectroscopic Predictions

Computational methods are employed to predict the vibrational frequencies of this compound, which correspond to the various stretching, bending, and torsional motions of its atoms. These predicted frequencies are crucial for interpreting experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov For instance, the characteristic vibrational modes of the phenyl ring, urea (B33335) group, and methoxycarbonyl group can be assigned based on these theoretical calculations. orientjchem.org

A detailed interpretation of the vibrational spectra is often achieved through normal coordinate analysis (NCA), which utilizes a scaled quantum mechanical force field methodology. nih.gov This approach allows for a more precise assignment of the observed spectral bands to specific molecular vibrations.

Predicted Vibrational Frequencies for Phenylurea and Related Structures
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchingUrea~3336
C=O StretchingUrea~1625 (H-bonded)
C=O StretchingUrea~1640 (free)
C-N StretchingPhenyl-N~1330-1260
Phenyl C-H StretchingPhenyl Ring>3000

Prediction of Conformational Preferences and Energetics

The flexibility of the this compound molecule allows for the existence of different spatial arrangements, or conformers. DFT calculations can predict the relative stabilities of these conformers by calculating their energies. esisresearch.org This analysis helps to identify the most likely shapes the molecule will adopt under different conditions. The study of conformational preferences is important as it can influence the molecule's biological activity and physical properties.

Quantum Chemical Descriptors and Reactivity Analysis

To further understand the chemical behavior of this compound, various quantum chemical descriptors are calculated. These descriptors provide a quantitative measure of the molecule's reactivity and the nature of its chemical bonds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov This analysis is crucial for understanding the charge transfer that can occur within the molecule. nih.gov

Calculated HOMO-LUMO Energies and Related Parameters
ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ΔE = ELUMO - EHOMO

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and electrostatic interactions. niscpr.res.innih.gov This analysis partitions the total electron density among the constituent atoms, which is instrumental in understanding a molecule's polarity, dipole moment, and reactive sites. niscpr.res.in The calculation of Mulliken charges is highly dependent on the basis set used in the quantum chemical calculation. niscpr.res.in

For this compound, a Mulliken population analysis would reveal a distinct distribution of charges due to the presence of various functional groups. The oxygen atoms of the carbonyl groups (both in the urea moiety and the methoxycarbonyl group) are expected to carry significant negative charges, making them nucleophilic centers. Conversely, the carbonyl carbon atoms would exhibit positive charges, marking them as electrophilic sites.

The nitrogen atoms of the urea group would also possess negative charges, though generally less so than the oxygen atoms. The hydrogen atoms bonded to nitrogen and carbon will carry partial positive charges. niscpr.res.in The aromatic ring will show a more complex charge distribution, with carbon atoms attached to electronegative groups having more positive character.

Hypothetical Mulliken Atomic Charges for this compound

The following table represents a hypothetical distribution of Mulliken atomic charges, calculated using a Density Functional Theory (DFT) approach (e.g., B3LYP/6-31G(d,p)). The values illustrate the expected charge distribution across the key atoms of the molecule.

Atom NumberAtom TypeFunctional GroupHypothetical Mulliken Charge (e)
O1OxygenUrea C=O-0.65
C2CarbonUrea C=O+0.75
N3NitrogenUrea N-H-0.85
H4HydrogenUrea N-H+0.40
N5NitrogenUrea N-Aryl-0.80
H6HydrogenUrea N-H+0.39
C7CarbonPhenyl Ring (C-N)+0.15
C8-C11CarbonPhenyl Ring (C-H)-0.10 to -0.20
C12CarbonPhenyl Ring (C-C=O)+0.25
C13CarbonEster C=O+0.80
O14OxygenEster C=O-0.68
O15OxygenEster O-CH3-0.55
C16CarbonMethyl (O-CH3)+0.18

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents the most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas of intermediate or near-zero potential. uni-muenchen.deresearchgate.net

For this compound, the MEP surface would highlight several key reactive regions:

Negative Potential (Red/Yellow): The most intense negative potential would be concentrated around the oxygen atoms of both the urea carbonyl group and the ester carbonyl group. These regions are the primary sites for hydrogen bond donation and interactions with electrophiles. researchgate.netresearchgate.net

Positive Potential (Blue): The most positive potential would be located on the hydrogen atoms of the urea's N-H groups. These sites are the primary hydrogen bond donors and are susceptible to attack by nucleophiles. The hydrogen atoms on the aromatic ring and the methyl group would also show some degree of positive potential, though less intense.

Neutral Regions (Green): The carbon backbone of the phenyl ring would generally represent a region of relatively neutral potential.

The MEP map provides a qualitative prediction of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in different environments, such as in solution or in the solid state. nih.govprinceton.edu

The conformational flexibility of this compound is primarily centered around several rotatable bonds: the C(aryl)-N bond, the C(aryl)-C(ester) bond, and the bonds within the urea and methoxycarbonyl groups. Studies on similar N,N'-disubstituted ureas show a strong preference for a planar trans-trans conformation, although cis-trans conformations can be stabilized by intramolecular hydrogen bonding. researchgate.net

MD simulations can be used to explore the conformational landscape of the molecule. In a solution state simulation, the molecule would be observed transitioning between different low-energy conformations. The relative populations of these conformers would depend on the solvent environment and temperature. In the solid state, the molecule's conformation is more restricted, typically locked into a single conformation that allows for efficient crystal packing, as has been observed in the crystal structures of analogous compounds. nih.govnih.gov The planarity between the phenyl ring and the urea group is a key conformational feature that influences crystal packing and intermolecular interactions.

This compound possesses multiple functional groups capable of forming strong intermolecular interactions, particularly hydrogen bonds. The urea moiety is an excellent hydrogen bond donor (the two N-H groups) and acceptor (the C=O group). The ester group's carbonyl oxygen also acts as a hydrogen bond acceptor.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of a set of compounds with a specific target property. researchgate.netnih.gov These models are expressed as mathematical equations that can predict the properties of new, unsynthesized molecules based solely on their chemical structure. nih.gov For non-biological properties, QSPR can be used to predict physical characteristics such as boiling point, melting point, solubility, vapor pressure, and chromatographic retention times. nih.govkashanu.ac.ir

To develop a QSPR model for phenylurea derivatives, including this compound, a dataset of compounds with known experimental values for a target property is required. nih.gov For each compound, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

A hypothetical QSPR model for predicting the melting point (MP) of substituted phenylureas might take the following linear form:

MP = β₀ + β₁(MW) + β₂(logP) + β₃(TPSA) + β₄(E_HOMO)

Where:

MP is the melting point.

MW is the molecular weight.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

β₀, β₁, β₂, β₃, β₄ are coefficients determined by statistical regression analysis.

Illustrative QSPR Data Table for Phenylurea Derivatives

CompoundExperimental MP (°C)MW ( g/mol )logPTPSA (Ų)Predicted MP (°C)
Phenylurea148136.150.7469.11150
Diuron158233.102.8649.83157
This compound (unknown)194.191.4595.36(predicted)
Monuron175198.652.1949.83173

Note: This table contains real data for known compounds and illustrates how a QSPR model would be used to predict the property of the target compound.

Such models are powerful tools in materials science and chemical engineering for screening virtual libraries of compounds and prioritizing candidates with desired physical properties for synthesis. nih.govnih.gov

Reaction Chemistry and Mechanistic Investigations of 1 4 Methoxycarbonyl Phenyl Urea

Reactivity of the Urea (B33335) Moiety

The urea functional group, characterized by a carbonyl group bonded to two nitrogen atoms, is central to the reactivity of 1-[4-(Methoxycarbonyl)phenyl]urea. The electronic properties of the attached methoxycarbonylphenyl ring influence the behavior of the urea nitrogen atoms and the carbonyl carbon.

Hydrolytic Stability and Degradation Pathways

Under acidic conditions, protonation of the carbonyl oxygen of the urea moiety would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The degradation would likely proceed through a tetrahedral intermediate, leading to the formation of 4-methoxycarbonylaniline and carbamic acid, which would subsequently decompose to ammonia (B1221849) and carbon dioxide.

The stability of the ester group must also be considered. Studies on the hydrolysis of substituted methyl benzoates have shown that the rate is significantly influenced by the nature of the substituent on the aromatic ring. oieau.fr Electron-withdrawing groups generally increase the rate of hydrolysis. The ureido group (-NHCONH2) is known to be an activating group in electrophilic aromatic substitution, suggesting it has electron-donating character through resonance. This would suggest that the urea group might slightly decrease the rate of ester hydrolysis compared to unsubstituted methyl benzoate. However, under strongly acidic or basic conditions, the ester group is expected to hydrolyze to the corresponding carboxylic acid.

Nucleophilic and Electrophilic Reactivity of Nitrogen Atoms

The nitrogen atoms of the urea moiety in this compound possess lone pairs of electrons, rendering them nucleophilic. The delocalization of these lone pairs into the carbonyl group reduces their nucleophilicity compared to amines. nih.gov Nevertheless, they can participate in various reactions.

The terminal -NH2 group is generally more nucleophilic than the nitrogen atom attached to the phenyl ring due to the electron-withdrawing nature of the aromatic system. This differential reactivity is important in reactions such as N-alkylation. For instance, N-methylation of substituted ureas has been achieved using methanol (B129727) in the presence of a catalyst. chemrxiv.org The nitrogen atoms in N-arylureas can also act as ligands for transition metals like palladium, coordinating through the nitrogen atom. acs.orgnih.gov This coordination is a key step in certain catalytic reactions, such as C-H activation. nih.gov

While the nitrogen atoms are primarily nucleophilic, the urea moiety can be activated to react with electrophiles. In the presence of superelectrophiles, such as those generated in superacidic media, protonation of the urea can occur, leading to highly reactive intermediates that can participate in cyclization and other transformations. mdpi.com

Transformations of the Methoxycarbonylphenyl Group

The methoxycarbonylphenyl portion of the molecule offers additional sites for chemical modification, primarily through reactions of the ester and the aromatic ring.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-ureidobenzoic acid. The mechanism of acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. youtube.comlibretexts.org Subsequent proton transfers and elimination of methanol regenerate the acid catalyst and yield the carboxylic acid product. Base-promoted hydrolysis, which is technically saponification, involves the direct attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate and methanol. libretexts.org This reaction is effectively irreversible due to the final deprotonation of the carboxylic acid.

Table 1: General Conditions for Ester Hydrolysis

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄)4-Ureidobenzoic acid
Base-Promoted Hydrolysis (Saponification)1. NaOH or KOH, H₂O/heat 2. H₃O⁺ (workup)4-Ureidobenzoic acid

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important transformation. This reaction can be catalyzed by either acids or bases. In the context of this compound, reacting it with a different alcohol in the presence of a suitable catalyst would lead to the corresponding alkyl 4-ureidobenzoate. The efficiency of transesterification is influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions. researchgate.net

Aromatic Substitutions and Functionalization Reactions

The phenyl ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating ureido group and deactivated by the electron-withdrawing methoxycarbonyl group. The ureido group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. Since these groups are para to each other, their directing effects will influence the position of incoming electrophiles. The powerful ortho-, para-directing ability of the ureido group will likely dominate, directing incoming electrophiles to the positions ortho to the urea moiety (positions 2 and 6).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org For example, nitration would likely introduce a nitro group at the 2-position of the benzene (B151609) ring.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentPredicted Major Product
NitrationHNO₃, H₂SO₄1-[2-Nitro-4-(methoxycarbonyl)phenyl]urea
BrominationBr₂, FeBr₃1-[2-Bromo-4-(methoxycarbonyl)phenyl]urea
SulfonationSO₃, H₂SO₄1-[2-Sulfo-4-(methoxycarbonyl)phenyl]urea

Furthermore, modern cross-coupling reactions offer avenues for the functionalization of the aromatic C-H bonds. For instance, palladium-catalyzed C-H activation and arylation of N-aryl ureas have been reported, demonstrating that the C-H bonds ortho to the urea group can be functionalized directly. nih.gov

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound typically involves the reaction of methyl 4-isocyanatobenzoate with ammonia, or the reaction of 4-aminobenzoic acid derivatives with a source of the urea carbonyl group. A common laboratory and industrial synthesis involves the reaction of an amine with an isocyanate. The mechanism of this reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the urea product.

The reactions of ureas with other electrophiles have also been mechanistically investigated. For example, the reaction of ureas with dicarbonyl compounds like benzil (B1666583) in acidic solution has been shown to proceed via initial nucleophilic attack of the urea on the protonated carbonyl group to form a diol intermediate. rsc.org Subsequent reactions are then dictated by the stability and further transformations of this intermediate. rsc.org

While specific mechanistic studies for many reactions of this compound are not extensively documented, the principles derived from studies of simpler N-aryl ureas and substituted methyl benzoates provide a solid framework for understanding its chemical behavior.

Investigation of Reaction Intermediates

The synthesis of unsymmetrical N,N'-diaryl ureas, such as this compound, typically proceeds through one of two primary pathways, each involving distinct intermediates. These methods are generally applicable to the formation of phenylurea derivatives. mdpi.com

One common approach is a one-step synthesis that involves the in-situ generation of an aryl isocyanate. In the context of synthesizing a related compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, a carbonylation reaction using triphosgene (B27547) in the presence of an amine base leads to the formation of an aryl isocyanate intermediate. mdpi.com This highly reactive intermediate is not isolated but is immediately treated with the desired aniline (B41778) to yield the final urea product. mdpi.com For the synthesis of this compound, this would involve the reaction of an appropriate precursor with a phosgene (B1210022) equivalent to form 4-(methoxycarbonyl)phenyl isocyanate, which then reacts with ammonia.

A second, two-step synthetic route proceeds through a more stable aryl carbamate (B1207046) intermediate. mdpi.com This method avoids the direct handling of toxic phosgene or the in-situ generation of isocyanates. In this pathway, an aromatic amine is first reacted with a chloroformate, such as phenyl chloroformate, to produce a stable phenyl carbamate derivative. mdpi.com This carbamate can then be isolated and subsequently reacted with an amine or aniline in a nucleophilic acyl substitution reaction to form the desired urea. mdpi.comgoogle.com For this compound, this would entail the reaction of methyl 4-aminobenzoate (B8803810) with a suitable chloroformate to form a carbamate intermediate, which is then reacted with ammonia. The use of carbamate intermediates is a widely employed strategy in the synthesis of urea derivatives due to the stability of the intermediates and the generally high yields of the subsequent reactions. mdpi.com

Another type of reaction intermediate, an O-nitroso compound, has been identified in the reaction of phenylurea with nitrous acid. rsc.org While this is a reaction of a phenylurea rather than its formation, it provides insight into the reactivity of the urea moiety. The proposed mechanism involves the rapid formation of an O-nitroso compound, which then undergoes a rate-controlling proton loss to form two different conjugate bases. rsc.org These bases then rearrange to form N-nitrosophenylurea and a benzenediazonium (B1195382) ion. rsc.org

Synthetic Pathway Key Intermediate Description Reference
One-Step SynthesisAryl IsocyanateGenerated in-situ via carbonylation, highly reactive and not isolated. mdpi.com
Two-Step SynthesisAryl CarbamateStable and isolable, formed from an amine and a chloroformate. mdpi.comgoogle.com
Reaction with Nitrous AcidO-Nitroso PhenylureaFormed rapidly in the initial step of the reaction of phenylurea with nitrous acid. rsc.org

Stereochemical Outcomes of Reactions (if applicable to derivatives)

Specific studies on the stereochemical outcomes of reactions involving derivatives of this compound are not widely reported. However, the principles of stereoselectivity are fundamental in organic synthesis and can be considered in the context of reactions involving chiral derivatives of this compound.

For instance, if a chiral center were present in a derivative of this compound, reactions at or near this center could proceed with varying degrees of stereoselectivity. In related fields, stereoselective reactions of proline derivatives have been studied, where the enolate of an N-protected 4-oxoproline ester undergoes stereoselective aldol (B89426) condensations. nih.gov The stereochemical outcome is influenced by the facial selectivity of the electrophilic attack on the enolate. nih.gov

Supramolecular Chemistry and Materials Science Perspectives

Hydrogen Bonding Networks and Self-Assembly

Intramolecular hydrogen bonds are less likely to be a defining feature of the conformational landscape of 1-[4-(Methoxycarbonyl)phenyl]urea in its ground state. Due to the para-substitution pattern on the phenyl ring, the urea (B33335) and methoxycarbonyl groups are positioned at a significant distance from each other, making direct intramolecular hydrogen bonding between them sterically improbable. While weak interactions, such as C-H···O contacts involving the phenyl ring or methyl group and the carbonyl oxygen of the urea or ester, may exist, they are not expected to be the primary drivers of the molecular conformation. The planarity of the molecule is largely influenced by the electronic effects of the substituents on the benzene (B151609) ring.

In the absence of a definitive crystal structure for this compound, the intermolecular hydrogen bonding patterns can be predicted based on the well-established behavior of related compounds, such as phenylurea derivatives and methyl benzoates. The urea group is a particularly strong hydrogen-bonding motif, with two donor N-H groups and one acceptor C=O group. This typically leads to the formation of robust, one-dimensional hydrogen-bonded chains or tapes.

It is anticipated that molecules of this compound will form centrosymmetric dimers through N-H···O=C hydrogen bonds between the urea moieties. These dimers can then further assemble into extended chains or sheets. The methoxycarbonyl group also presents a potential hydrogen bond acceptor site at its carbonyl oxygen. This could lead to secondary interactions, possibly linking the primary urea tapes into more complex two- or three-dimensional networks. Studies on analogous molecules like methyl 4-hydroxybenzoate have shown the formation of extensive O-H···O hydrogen bonding networks that create one-dimensional chains. nih.gov Similarly, the N-H groups of the urea can act as donors to the ester carbonyl oxygen of an adjacent molecule.

Potential Hydrogen BondDonorAcceptorTypical Supramolecular Motif
N-H···O=C (Urea-Urea)Urea N-HUrea C=OCentrosymmetric Dimer, 1D Chain (Tape)
N-H···O=C (Urea-Ester)Urea N-HEster C=OInter-chain/Inter-sheet linkage
C-H···OPhenyl C-H, Methyl C-HUrea C=O, Ester C=OWeak interactions contributing to packing

The urea linker is a cornerstone of supramolecular chemistry due to its predictable and robust hydrogen-bonding capabilities. In the context of this compound, the urea group is the primary driver for the formation of extended supramolecular aggregates. The N,N'-disubstituted urea moiety is known to form strong and directional N-H···O hydrogen bonds, which are instrumental in creating ordered crystalline frameworks. rsc.org

The self-assembly of phenylurea derivatives often results in the formation of a characteristic one-dimensional "urea tape" motif. This robust supramolecular structure arises from a bifurcated hydrogen bond where each urea molecule donates two hydrogen bonds to and accepts two hydrogen bonds from its neighbors. This leads to a highly stable, linear aggregation of molecules, which can then pack in various ways to form the final crystal lattice. The phenyl and methoxycarbonyl substituents on this tape will decorate the periphery and influence the inter-tape interactions, which can range from van der Waals forces to weaker C-H···O hydrogen bonds. The predictable nature of the urea tape synthon makes it a powerful tool in crystal engineering. rsc.org

Crystal Engineering and Design Principles

Crystal engineering provides a framework for the rational design and synthesis of solid-state materials with desired properties. For this compound, these principles can be applied to control its solid-state architecture and potentially modulate its physical and chemical characteristics.

The solid-state architecture of this compound can be tailored by systematically modifying its molecular structure. For instance, the introduction of additional functional groups on the phenyl ring could introduce new intermolecular interactions that compete with or complement the primary urea-urea hydrogen bonding. This could lead to the formation of different polymorphs or entirely new crystal packing arrangements.

Another approach is to modify the ester group. Changing the methyl group to a larger alkyl or a functionalized group could introduce steric hindrance that disrupts the typical packing of the urea tapes, or it could provide new sites for intermolecular interactions. The goal of such modifications would be to gain control over the dimensionality and connectivity of the supramolecular network, thereby influencing properties such as solubility, melting point, and mechanical strength.

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with modified properties. nih.gov This involves combining the target molecule with a "co-former" in a stoichiometric ratio in the crystal lattice. For this compound, a variety of co-crystallization strategies can be envisioned based on the functional groups present.

Potential co-formers could be molecules that are complementary hydrogen bond donors or acceptors. For example, carboxylic acids could interact with the urea group through a robust acid-urea heterosynthon. Pyridyl-containing molecules could form hydrogen bonds with the N-H groups of the urea. Furthermore, molecules with hydroxyl groups could interact with the methoxycarbonyl group.

The selection of a suitable co-former is guided by the principles of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. High-throughput screening methods can be employed to rapidly test a large library of potential co-formers. pexacy.com The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding, or slurry techniques. nih.govnih.gov

Potential Co-former ClassTarget Site on this compoundPotential Supramolecular Synthon
Carboxylic AcidsUreaAcid-Urea Heterosynthon
PyridinesUrea N-HN-H···Npy
Alcohols/PhenolsMethoxycarbonyl C=OO-H···O=C
AmidesUrea, MethoxycarbonylAmide-Urea, Amide-Ester

Lack of Publicly Available Research on "this compound" in Advanced Materials Applications

Following a comprehensive and exhaustive search of scientific literature and academic databases, it has been determined that there is a significant lack of publicly available research on the chemical compound “this compound” within the specific contexts of supramolecular chemistry and materials science as outlined in the user's request. Specifically, no detailed research findings or data could be located regarding its incorporation into advanced non-biological materials, including the design of organic frameworks or the development of responsive materials.

While the broader class of urea and phenylurea derivatives is known for its utility in supramolecular chemistry due to the strong hydrogen-bonding capabilities of the urea moiety, this general knowledge cannot be specifically and accurately attributed to "this compound" without direct scientific evidence. The principles of supramolecular assembly and the design of functional materials often rely on the specific electronic and steric properties of the individual molecules, and therefore, generalizations from related compounds would be speculative and scientifically unsound.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline and focuses solely on "this compound." The absence of primary research in this specific area prevents the creation of detailed sections on the design of organic frameworks and the development of responsive materials, as well as the generation of the requested data tables.

It is important to note that this finding does not preclude the possibility that research on this compound exists in proprietary or unpublished forms, but it is not accessible through standard scientific search methodologies. Therefore, the requested article cannot be produced at this time due to the lack of foundational research on which to base the content.

Advanced Research Directions and Future Outlook

Exploration of Novel Synthetic Methodologies

The synthesis of phenylureas, including 1-[4-(Methoxycarbonyl)phenyl]urea, is an area of active research, moving towards more efficient, safer, and environmentally friendly methods. Traditionally, the synthesis involves the reaction of an appropriately substituted aniline (B41778) with a phenyl isocyanate. google.com However, this often requires the use of phosgene (B1210022) or its derivatives to create the isocyanate, which are highly toxic. mdpi.com

Modern research focuses on alternative, non-phosgene routes. One-step and two-step methods using safer carbonylating agents like triphosgene (B27547) (a crystalline solid) or 1,1'-carbonylbisbenzotriazole are being developed. mdpi.com Another versatile, two-step approach involves reacting an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, a method that is tolerant of various functional groups and can be performed in aqueous environments. bioorganic-chemistry.com

Palladium-catalyzed cross-coupling reactions represent a significant advancement, enabling the formation of N,N'-diaryl ureas from aryl halides or triflates and sodium cyanate, or through the amidation of aryl halides by N-aryl ureas. mdpi.com Other novel strategies include the reaction of anilines with urea (B33335) in the presence of a secondary amine at high temperatures (130-250 °C) while removing the ammonia (B1221849) generated. google.com Multi-step synthetic pathways are also being designed to build complex diaryl urea derivatives containing other functional moieties, such as quinoxalindione, by reacting a synthesized amino-functionalized intermediate with an appropriate isocyanate. nih.gov

MethodReagentsKey FeaturesReference
Isocyanate RouteSubstituted Aniline + Phenyl IsocyanateTraditional, widely used method; may involve toxic phosgene for isocyanate synthesis. google.com
Triphosgene CarbonylationAmine + Triphosgene, followed by another amineOne-step synthesis using a safer, solid phosgene substitute. mdpi.com
Carbamate (B1207046) RouteAmine + 4-Nitrophenyl-N-benzylcarbamateVersatile two-step process, effective for complex amines and tolerates aqueous conditions. bioorganic-chemistry.com
Palladium-Catalyzed CouplingAryl Halide/Triflate + Sodium CyanateModern method avoiding isocyanate intermediates. mdpi.com
High-Temperature Urea ReactionSubstituted Aniline + Urea + Secondary AmineNon-phosgene route performed at elevated temperatures. google.com
Multi-step SynthesisIntermediate Amine + IsocyanateAllows for the construction of complex, multi-functional diaryl ureas. nih.gov

Development of Spectroscopic Probes and Analytical Standards

The precise characterization of this compound is crucial for its use in research and as a potential chemical standard. The development of certified reference materials (CRMs) for phenylureas is essential for quality control in analytical laboratories. crmlabstandard.comcrmlabstandard.com

Advanced spectroscopic techniques are employed for detailed structural confirmation. A combination of Fourier-transform infrared (FTIR), UV-Visible (UV-VIS), proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) provides unambiguous structure elucidation. mdpi.com For instance, in a related diaryl urea, the FTIR spectrum showed characteristic N-H stretching vibrations for the urea group around 3273 cm⁻¹ and 3134 cm⁻¹, while the urea and ketone carbonyl (C=O) stretches appeared at 1734 cm⁻¹ and 1639 cm⁻¹, respectively. mdpi.com

Furthermore, vibrational spectroscopic studies using FT-Raman and IR spectra, combined with theoretical methods like normal coordinate analysis (NCA), allow for a detailed interpretation of the molecule's vibrational modes. documentsdelivered.comnih.gov For analytical purposes, innovative extraction techniques are being developed. One such method uses phenyl carbamate functionalized zinc oxide nanorods on cellulose (B213188) paper as a sorbent for the thin-film microextraction (TFME) of phenylurea herbicides from water samples prior to analysis. researchgate.net

TechniqueInformation ObtainedReference
FTIR SpectroscopyIdentifies functional groups (N-H, C=O, C-O stretches). mdpi.com
UV-VIS SpectroscopyCharacterizes electronic transitions, typically showing absorptions for substituted benzene (B151609) rings. mdpi.com
NMR Spectroscopy (¹H, ¹³C)Provides detailed information on the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton. mdpi.com
High-Resolution Mass Spectrometry (HRMS)Confirms the exact molecular weight and elemental formula. mdpi.com
FT-Raman and Normal Coordinate Analysis (NCA)Offers a detailed assignment of vibrational modes for in-depth structural analysis. documentsdelivered.comnih.gov

Computational Modeling for Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules like this compound, guiding experimental work and accelerating discovery. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to develop predictive models for the activity of phenylurea derivatives. researchgate.netresearchgate.net These models can correlate structural features with biological or chemical activity, helping to design more potent or selective compounds. researchgate.net

Molecular docking simulations are employed to predict how phenylurea molecules interact with specific targets. nih.govubaya.ac.id By modeling the binding pose and energy of interaction between the ligand and a receptor, researchers can rationalize structure-activity relationships and prioritize compounds for synthesis. nih.gov For example, in silico docking was used to guide the development of phenyl-urea analogs as inhibitors of the PBP4 protein in S. aureus. nih.gov

More fundamental properties are investigated using quantum chemistry methods. digitellinc.com Calculations using density functional theory (DFT) functionals like B3LYP can predict molecular structures, vibrational frequencies, and electronic properties. digitellinc.com Such methods are used to understand reaction pathways, such as the photodegradation of phenylurea herbicides, and to study novel materials, like nitro-substituted ureas, for potential applications as "green" high-energy materials. digitellinc.comelsevierpure.com

Modeling TechniqueApplication for PhenylureasExample Finding/GoalReference
3D-QSARPredicting biological or chemical activity.Generated models with good predictive ability (q² > 0.7) for antibody recognition. researchgate.net
Molecular DockingPredicting binding modes and affinities to a target.Guided the synthesis of analogs with enhanced binding to a bacterial protein. nih.gov
Quantum Chemistry (e.g., DFT)Understanding structure, stability, and reaction pathways.Applied to predict the photodegradation pathways of phenylurea herbicides. digitellinc.com
Molecular Dynamics Simulation (MDS)Simulating molecular motion and confirming binding stability.Used to confirm the stability of a ligand-receptor complex predicted by docking. ubaya.ac.id

Investigation of Fundamental Chemical Principles (e.g., bond theory, reaction mechanisms)

Research into phenylureas also contributes to a deeper understanding of fundamental chemical principles. Kinetic studies of reactions involving related compounds provide insight into reaction mechanisms. For example, the reaction of phenyl chlorothionoformates with substituted phenoxide ions was found to proceed through a concerted mechanism, where bond-making and bond-breaking occur in a single step. nih.gov This contrasts with the stepwise mechanism observed for reactions with other nucleophiles, highlighting how the nature of the reacting species can fundamentally alter the reaction pathway. nih.gov The study of non-phosgene reaction pathways, such as the reaction of phenylurea with methanol (B129727), also helps in elucidating novel reaction mechanisms. researchgate.net

Integration into Non-Biological Chemical Systems (e.g., catalysis, organic synthesis reagents, specialized solvents)

The unique properties of the urea functional group are being harnessed in non-biological chemical systems, particularly in catalysis and organic synthesis. The urea moiety is an excellent hydrogen-bond donor, a property that can be exploited for organocatalysis.

A significant breakthrough is the incorporation of urea functionalities into metal-organic frameworks (MOFs). northwestern.edu A MOF synthesized from a urea-containing tetracarboxylate strut was shown to be an effective and size-selective heterogeneous catalyst for Friedel-Crafts reactions. northwestern.edu By spatially isolating the urea catalyst sites within the MOF's pores, the common issue of self-aggregation and quenching, which plagues homogeneous urea catalysts, is overcome. northwestern.edu This represents a powerful strategy for designing new, robust catalytic materials.

In organic synthesis, phenylurea derivatives serve as important intermediates or reagents. They are building blocks for more complex molecules with potential applications in materials science and medicine. nih.govnih.gov For example, this compound itself can be seen as a derivative of methyl 4-aminobenzoate (B8803810), a common building block in organic chemistry. Furthermore, the reaction of phenylurea with methanol to produce methyl N-phenyl carbamate demonstrates its use as a reagent in a non-phosgene route to carbamates, which are important industrial chemicals. researchgate.net While their use as specialized solvents is not widely reported, the strong hydrogen-bonding capabilities of ureas suggest potential for future exploration in this area.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-[4-(Methoxycarbonyl)phenyl]urea?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. A factorial design approach (e.g., 2^k designs) can identify critical variables such as temperature, solvent polarity, and catalyst concentration . For urea derivatives, coupling aromatic amines with isocyanates or carbamoyl chlorides under anhydrous conditions is common. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, while recrystallization (using ethanol/water mixtures) improves purity . Spectroscopic validation (¹H/¹³C NMR, FT-IR) is essential to confirm the urea linkage and methoxycarbonyl substitution .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:
  • HPLC : Use a C18 column with a methanol/water gradient to assess purity (>98% by area normalization).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Look for urea C=O stretches (~1640–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., ±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the methoxycarbonyl group .
  • Waste Disposal : Neutralize urea derivatives with dilute HCl before incineration to avoid releasing toxic byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for urea bond cleavage or ester hydrolysis .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock. Focus on hydrogen bonding between the urea moiety and active-site residues .
  • Validation : Corrogate computational results with kinetic experiments (e.g., Arrhenius plots for reaction rates) .

Q. What experimental strategies resolve contradictions in biological activity data for urea derivatives?

  • Methodological Answer :
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Reproducibility : Replicate experiments across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.
  • Metabolite Screening : Use LC-MS to detect degradation products (e.g., free phenylurea) that may confound activity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to distinguish significant differences in IC₅₀ values .

Q. How does the methoxycarbonyl group influence the environmental stability of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–10) at 25–50°C. Monitor degradation via UV-Vis (λ_max ~270 nm for urea derivatives) .
  • Photostability Testing : Use a solar simulator (300–800 nm) to assess UV-induced decomposition. Identify photoproducts using GC-MS .
  • QSAR Modeling : Relate logP and Hammett constants (σ) of substituents to half-life predictions in aquatic systems .

Q. What advanced techniques characterize supramolecular interactions of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing to identify H-bonding networks between urea groups and ester moieties .
  • Solid-State NMR : Probe ¹⁵N chemical shifts to confirm urea hydrogen bonding in the lattice .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability influenced by intermolecular forces .

Data Analysis and Publication

Q. How should researchers address outliers in spectroscopic data for urea derivatives?

  • Methodological Answer :
  • Baseline Correction : Use algorithms (e.g., Asymmetric Least Squares) in software like MATLAB or Python’s SciPy to eliminate noise in FT-IR/NMR spectra .
  • Peak Deconvolution : Apply Gaussian/Lorentzian fitting to overlapping signals (e.g., aromatic protons in ¹H NMR).
  • Replicate Measurements : Repeat experiments with fresh samples to distinguish instrumental error from sample degradation .

Q. What frameworks support robust structure-activity relationship (SAR) studies for urea-based compounds?

  • Methodological Answer :
  • Multivariate Regression : Use PLS or PCA to correlate electronic descriptors (e.g., Hammett σ, dipole moments) with bioactivity .
  • Machine Learning : Train Random Forest models on PubChem datasets to predict toxicity or solubility .
  • Cross-Validation : Ensure model robustness via k-fold validation (k=5) and external test sets .

Experimental Design

Q. How to design a study investigating the dual role of this compound as a hydrogen-bond donor/acceptor?

  • Methodological Answer :
  • Controlled Variables : Fix solvent (DMSO-d6 for NMR), temperature (25°C), and concentration (0.1 M).
  • Competitive Titration : Add incremental amounts of a H-bond acceptor (e.g., DMPU) and monitor ¹H NMR shifts in urea NH protons .
  • Computational Validation : Compare experimental Δδ values with DFT-calculated H-bond strengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.